Chromatographic Differentiation from Doramectin
In a validated stability-indicating reversed-phase HPLC method using a HALO C8 column (100 mm × 4.6 mm, 2.7 µm) with acetonitrile-water (70:30) mobile phase at 40°C and UV detection at 245 nm, the 2-epimer (epi-doramectin) elutes with a relative retention time (RRT) of 1.08, while doramectin elutes at RRT 1.00 [1]. This chromatographic resolution enables unambiguous identification and quantification of the 2-epimer as a specific impurity or degradation product in doramectin drug substance batches.
vs. RRT 1.00 (doramectin)
| Evidence Dimension | Chromatographic retention (Relative Retention Time, RRT) |
|---|---|
| Target Compound Data | RRT = 1.08 (2-epimer) |
| Comparator Or Baseline | Doramectin, RRT = 1.00 (assigned reference) |
| Quantified Difference | RRT difference = +0.08 (8% longer retention) |
| Conditions | RP-HPLC, HALO C8 column (100×4.6 mm, 2.7 µm), acetonitrile-water (70:30) isocratic, 40°C, UV 245 nm |
Why This Matters
Procurement of epi-doramectin as a certified reference standard is essential for accurate peak identification and method validation in doramectin impurity profiling, as generic avermectin standards cannot provide this specific chromatographic signature.
- [1] Wang L, Wimalasinghe R, Padivitage N, Rustum AM. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance. Journal of AOAC INTERNATIONAL. 2021;104(5):1238–1245. View Source
